Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- Propanoic acid, 2-isocyanato-, ethyl ester, (2S)-
Brand Name: Vulcanchem
CAS No.: 33280-95-4
VCID: VC16537981
InChI: InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m0/s1
SMILES:
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

Propanoic acid, 2-isocyanato-, ethyl ester, (2S)-

CAS No.: 33280-95-4

Cat. No.: VC16537981

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- - 33280-95-4

Specification

CAS No. 33280-95-4
Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name ethyl (2S)-2-isocyanatopropanoate
Standard InChI InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m0/s1
Standard InChI Key PFIQRPNWLUAMOF-YFKPBYRVSA-N
Isomeric SMILES CCOC(=O)[C@H](C)N=C=O
Canonical SMILES CCOC(=O)C(C)N=C=O

Introduction

Chemical Structure and Properties

Molecular Configuration

Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- features a propanoic acid derivative where the α-carbon (C2) is substituted with an isocyanate group (-N=C=O) and an ethyl ester (-COOCH2_2CH3_3) at the carboxyl position. The (2S) stereochemistry indicates that the isocyanate and methyl groups are arranged in a specific spatial orientation, critical for enantioselective reactions. The compound’s InChIKey (PFIQRPNWLUAMOF-YFKPBYRVSA-N) and isomeric SMILES (CCOC(=O)[C@H](C)N=C=O) confirm its chiral center and functional group placement.

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Registry Number33280-95-4
Molecular FormulaC6H9NO3\text{C}_6\text{H}_9\text{NO}_3
Molecular Weight143.14 g/mol
IUPAC Nameethyl (2S)-2-isocyanatopropanoate
Stereochemistry(2S)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of propanoic acid, 2-isocyanato-, ethyl ester, (2S)- typically involves phosgenation or carbamate derivatization. A common method involves reacting (2S)-ethyl 2-aminopropanoate with phosgene (COCl2_2) under anhydrous conditions:

(2S)-ethyl 2-aminopropanoate+COCl2(2S)-ethyl 2-isocyanatopropanoate+2HCl\text{(2S)-ethyl 2-aminopropanoate} + \text{COCl}_2 \rightarrow \text{(2S)-ethyl 2-isocyanatopropanoate} + 2\text{HCl}

This reaction requires stringent control of temperature (<0°C) and inert atmospheres to prevent side reactions. Alternative routes employ non-phosgene reagents like triphosgene or carbonyldiimidazole to improve safety profiles.

Purification and Stability

Post-synthesis, the compound is purified via vacuum distillation to remove residual amines and solvents. Stability is a critical concern; storage under nitrogen at -20°C minimizes degradation via hydrolysis or oligomerization.

Reactivity and Chemical Behavior

Nucleophilic Additions

The isocyanate group reacts exothermically with nucleophiles, forming covalent adducts:

  • With amines: Produces urea linkages (R-NH-C(O)-NH-R’\text{R-NH-C(O)-NH-R'}) .

  • With alcohols: Forms carbamate esters (R-O-C(O)-NH-R’\text{R-O-C(O)-NH-R'}).
    These reactions are pivotal in polyurethane synthesis, where diisocyanates crosslink with polyols to form elastomers or foams .

Hydrolysis and Degradation

Exposure to moisture leads to hydrolysis, generating (2S)-ethyl 2-aminopropanoate and carbon dioxide:

(2S)-ethyl 2-isocyanatopropanoate+H2O(2S)-ethyl 2-aminopropanoate+CO2\text{(2S)-ethyl 2-isocyanatopropanoate} + \text{H}_2\text{O} \rightarrow \text{(2S)-ethyl 2-aminopropanoate} + \text{CO}_2

This degradation pathway necessitates anhydrous handling conditions.

Applications in Industry and Research

Polyurethane Production

The compound serves as a monomer in polyurethane formulations, contributing to adhesives, coatings, and flexible foams. Its chiral center enables stereoregular polymers with enhanced mechanical properties .

Pharmaceutical Intermediates

In medicinal chemistry, it is employed to synthesize urea derivatives and β-amino acids, which are scaffolds for protease inhibitors and antimicrobial agents.

Table 2: Industrial Applications

ApplicationRoleExample Use Case
Polymer ChemistryCrosslinking agentPolyurethane elastomers
Organic SynthesisUrea/carbamate precursorAnticancer drug intermediates
Material ScienceSurface functionalizationHydrophobic coatings
Hazard TypeSymptomsPrecautionary Measures
Respiratory SensitizationWheezing, dyspneaVentilation, respirators
Skin IrritationErythema, itchingGloves, protective clothing
Eye DamageConjunctivitis, lacrimationSafety goggles

Comparison with Related Isocyanate Compounds

Structural Analogues

  • Methyl isocyanate (MIC): Simpler structure but higher volatility and toxicity (Bhopal disaster) .

  • Toluene diisocyanate (TDI): Higher molecular weight, used in rigid foams but with greater sensitization risk .

Functional Differences

Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- offers chirality-driven selectivity unavailable in symmetric diisocyanates like hexamethylene diisocyanate (HDI) .

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